3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound features a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. This core is further substituted with various functional groups, including ethoxyphenyl and ethylphenyl groups, as well as an oxadiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation being carried out, but typically involve the use of organic solvents and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield ketones or carboxylic acids, while reduction reactions could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nature of the nucleophile or electrophile used.
Scientific Research Applications
3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying the reactivity of heterocyclic systems.
Biology: The compound’s unique structure makes it a potential candidate for the development of new drugs or bioactive molecules. It can be used in studies of enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound’s potential as a drug candidate means it could be used in the development of new treatments for various diseases. Its ability to interact with biological targets makes it a valuable tool for medicinal chemistry research.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers or electronic devices. It can also be used as a catalyst or reagent in various industrial processes.
Mechanism of Action
The mechanism by which 3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects depends on its specific application. In a biological context, the compound may interact with specific enzymes or receptors, modulating their activity and leading to changes in cellular processes. The molecular targets and pathways involved can vary widely depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents. They can have similar reactivity and applications but may exhibit different biological activities or physical properties.
Oxadiazole derivatives: Compounds containing the oxadiazole moiety can have similar chemical reactivity and applications in materials science and medicinal chemistry.
Phenyl-substituted heterocycles: These compounds have phenyl groups attached to heterocyclic cores and can exhibit similar reactivity and applications.
Uniqueness
What sets 3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of functional groups and heterocyclic cores. This combination can lead to unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H22N4O4S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O4S/c1-3-16-5-7-17(8-6-16)23-26-21(33-27-23)15-28-20-13-14-34-22(20)24(30)29(25(28)31)18-9-11-19(12-10-18)32-4-2/h5-14H,3-4,15H2,1-2H3 |
InChI Key |
GRKVSTVIMNYBQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)OCC)SC=C4 |
Origin of Product |
United States |
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